molecular formula C17H20N2O4 B5832330 N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea

N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea

Cat. No.: B5832330
M. Wt: 316.35 g/mol
InChI Key: NZXHTNWLHYYRPW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two methoxy groups on the phenyl ring and a methoxybenzyl group attached to the nitrogen atom of the urea moiety

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-13-6-4-12(5-7-13)11-18-17(20)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXHTNWLHYYRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced urea derivatives.

    Substitution: Substituted phenyl and benzyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(4-methylbenzyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(4-chlorobenzyl)urea

Comparison: N-(2,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)urea is unique due to the presence of both methoxy groups on the phenyl ring and the methoxybenzyl group. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the methoxy groups can influence the electron density of the phenyl ring, affecting its reactivity in various chemical reactions.

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